molecular formula C14H12BrNO B13906705 N-(4-Bromophenyl)-N-phenylacetamide CAS No. 29325-58-4

N-(4-Bromophenyl)-N-phenylacetamide

Cat. No.: B13906705
CAS No.: 29325-58-4
M. Wt: 290.15 g/mol
InChI Key: XLBKCJHPQFREHU-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the para position of the phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-N-phenylacetamide typically involves the acylation of aniline derivatives. One common method is the reaction of 4-bromoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromophenyl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-Bromophenyl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-(4-Bromophenyl)-N-phenylacetamide
  • N-(4-Bromophenyl)-N-phenylacetic acid
  • N-(4-Bromophenyl)-N-phenylethylamine

Comparison: this compound is unique due to its specific structural features, such as the bromine atom in the para position and the acetamide group. This structure imparts distinct chemical and biological properties compared to its analogs. For example, N-(4-Bromophenyl)-N-phenylacetic acid has a carboxylic acid group instead of an acetamide, which affects its reactivity and solubility .

Properties

CAS No.

29325-58-4

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

N-(4-bromophenyl)-N-phenylacetamide

InChI

InChI=1S/C14H12BrNO/c1-11(17)16(13-5-3-2-4-6-13)14-9-7-12(15)8-10-14/h2-10H,1H3

InChI Key

XLBKCJHPQFREHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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